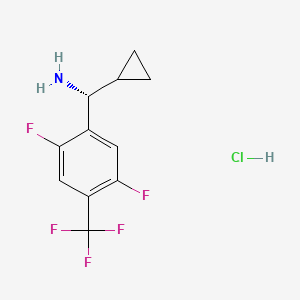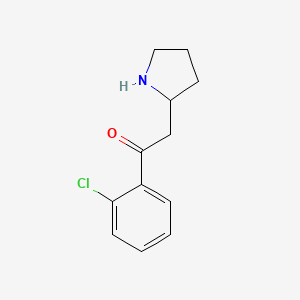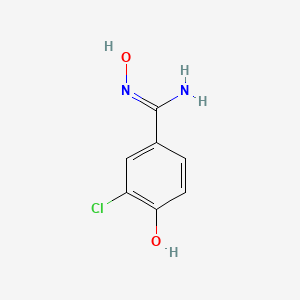
(3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine is a chemical compound with the molecular formula C10H11F3N2 It is characterized by the presence of a cyclobutyl ring substituted with difluoro and fluoropyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination reactions are carried out to introduce the difluoro and fluoropyridinyl groups onto the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The fluorine atoms and the methanamine group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3,3-Difluoro-1-(2-fluoropyridin-3-yl)cyclobutyl)methanamine
- (3,3-Difluoro-1-(4-fluoropyridin-2-yl)cyclobutyl)methanamine
- (3,3-Difluoro-1-(3-chloropyridin-2-yl)cyclobutyl)methanamine
Uniqueness
(3,3-Difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine is unique due to the specific positioning of the fluorine atoms and the pyridinyl group on the cyclobutyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C10H11F3N2 |
|---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
[3,3-difluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-7-2-1-3-15-8(7)9(6-14)4-10(12,13)5-9/h1-3H,4-6,14H2 |
InChI-Schlüssel |
QYQFVCIQXPCSCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(CN)C2=C(C=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


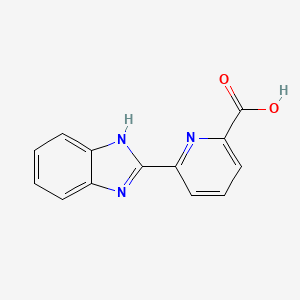
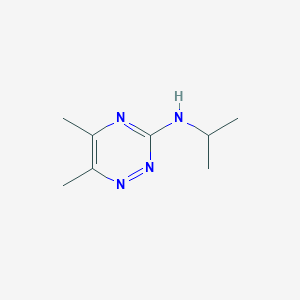
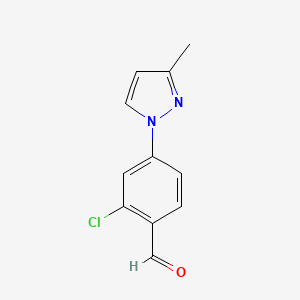
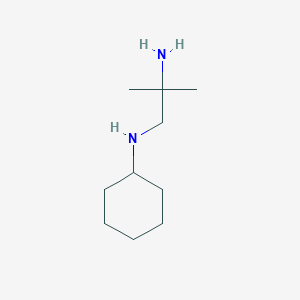
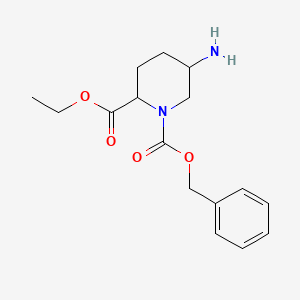
![3-(2-Fluoroethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13332250.png)
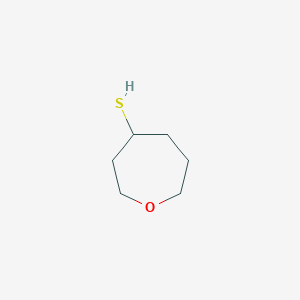
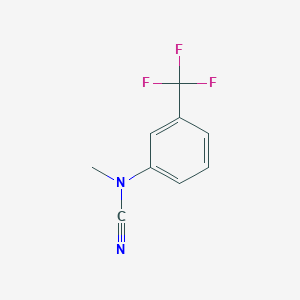
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)
